(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid hydrochloride (SCH 50911) is a synthetic compound extensively employed in scientific research to investigate the role of γ-aminobutyric acid type B (GABAB) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as a potent and selective antagonist at these receptors, effectively blocking their activation. [] This compound has been instrumental in delineating the physiological and pharmacological functions of GABAB receptors in both the central and peripheral nervous systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its use has significantly contributed to our understanding of the role of GABAB receptors in various neurological and physiological processes.
While specific details regarding the synthesis of SCH 50911 are limited in the provided papers, a study by Carling et al. [] describes the synthesis of substituted morpholine-2S-acetic acid derivatives, of which SCH 50911 is a member. The synthesis likely involves a multistep process starting from commercially available starting materials, and may utilize chiral resolution techniques to obtain the desired (+)-(S) enantiomer.
The molecular structure of SCH 50911 comprises a morpholine ring with two methyl substituents at the 5-position, linked to an acetic acid moiety. [] The stereochemistry at the 2-position of the acetic acid is crucial for its activity, with the (S)-enantiomer displaying significantly higher potency than the (R)-enantiomer. [, ] Detailed analyses of the structure-activity relationship of SCH 50911 and related compounds have been conducted, revealing important structural features contributing to its GABAB receptor antagonist activity. []
SCH 50911 exerts its pharmacological effects by acting as a competitive antagonist at GABAB receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the GABAB receptor, preventing the endogenous ligand, γ-aminobutyric acid (GABA), from binding and activating the receptor. This blockade of GABAB receptor activation ultimately inhibits the downstream signaling pathways associated with these receptors.
Investigating the role of GABAB receptors in epilepsy: SCH 50911 has demonstrated efficacy in suppressing absence seizures in animal models, highlighting the potential of GABAB receptor antagonists as therapeutic agents for epilepsy. []
Studying the role of GABAB receptors in addiction: Research indicates that SCH 50911 can reduce alcohol self-administration in rats, suggesting a possible role for GABAB receptors in addiction and potential therapeutic applications. []
Investigating the role of GABAB receptors in pain perception: Studies have shown that SCH 50911 can reverse the analgesic effects of certain plant extracts, indicating a potential role for GABAB receptors in mediating pain relief. []
Exploring the role of GABAB receptors in anxiety and depression: SCH 50911 has been shown to produce anxiolytic-like effects in animal models, suggesting a role for GABAB receptors in modulating anxiety and depression. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6